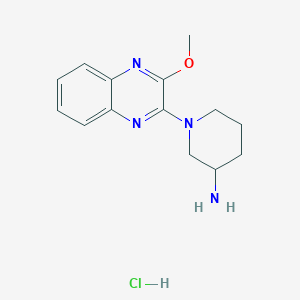
6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide is a complex organic compound that belongs to the benzamide class. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their structural versatility and biological activity. This compound, with its unique functional groups, offers potential for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This approach uses lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides, leading to the formation of the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent.
2,3-Dimethoxybenzamide: Studied for its antioxidant and antibacterial properties.
Uniqueness
6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its trimethylsilyl group, in particular, enhances its stability and reactivity in certain chemical environments.
Properties
CAS No. |
88733-53-3 |
|---|---|
Molecular Formula |
C15H26N2O2Si |
Molecular Weight |
294.46 g/mol |
IUPAC Name |
6-amino-N,N-diethyl-3-methoxy-2-trimethylsilylbenzamide |
InChI |
InChI=1S/C15H26N2O2Si/c1-7-17(8-2)15(18)13-11(16)9-10-12(19-3)14(13)20(4,5)6/h9-10H,7-8,16H2,1-6H3 |
InChI Key |
MDMKYORURCDXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1[Si](C)(C)C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)

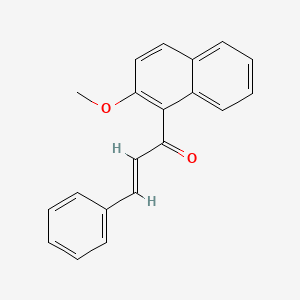

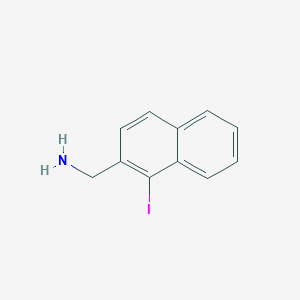

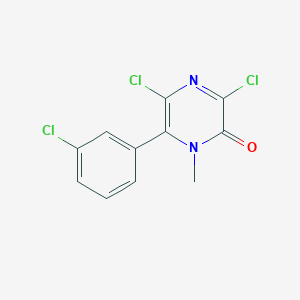
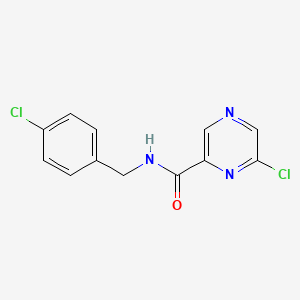
![7-Bromopyrimido[5,4-b]quinoline-2,4-diol](/img/structure/B11840052.png)
![2,5-Diacetyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11840068.png)
